molecular formula C15H11IN2O3 B4362115 {5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE

{5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE

Cat. No.: B4362115
M. Wt: 394.16 g/mol
InChI Key: FGQPFRHKIKRXMQ-UHFFFAOYSA-N
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Description

{5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE is an organic compound that features a pyrazole ring substituted with a furoyl group and an iodophenoxy methyl group

Preparation Methods

The synthesis of {5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions and reagents used can vary, but the general process involves the following steps:

  • Preparation of the iodophenoxy methyl intermediate.
  • Coupling of the intermediate with a furoyl-substituted pyrazole using a palladium catalyst.
  • Purification and isolation of the final product.

Chemical Reactions Analysis

{5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

{5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and binding affinities.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action for {5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity or binding properties. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar compounds to {5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE include other pyrazole derivatives and furoyl-substituted compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties.

Properties

IUPAC Name

[5-[(4-iodophenoxy)methyl]furan-2-yl]-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN2O3/c16-11-2-4-12(5-3-11)20-10-13-6-7-14(21-13)15(19)18-9-1-8-17-18/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQPFRHKIKRXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE
Reactant of Route 2
{5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE
Reactant of Route 3
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{5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE
Reactant of Route 4
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{5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE
Reactant of Route 5
{5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE
Reactant of Route 6
{5-[(4-IODOPHENOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE

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